molecular formula C18H16FN3 B297151 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

货号 B297151
分子量: 293.3 g/mol
InChI 键: SWEWRMCCETWZEZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential as a therapeutic agent in cancer treatment.

作用机制

5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline works by binding to the ATP-binding site of the EGFR, preventing the receptor from being activated by its ligands. This leads to inhibition of downstream signaling pathways involved in cell growth and survival.
Biochemical and physiological effects:
5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to decrease tumor growth in animal models.

实验室实验的优点和局限性

5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is a potent and specific inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in cancer development and progression. However, its effectiveness may vary depending on the specific cancer cell line being studied, and its toxicity may limit its use in certain experiments.

未来方向

1. Combination therapy: 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy. Further research could explore the potential of combination therapy using 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline and other cancer treatments.
2. Development of new inhibitors: 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is a valuable tool for studying EGFR, but its toxicity and limitations may make it less suitable as a therapeutic agent. Further research could focus on developing new inhibitors of EGFR with improved efficacy and safety profiles.
3. Personalized medicine: EGFR mutations are common in certain types of cancer, and 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline may be more effective in these cases. Further research could explore the potential of using 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline as a personalized medicine for patients with EGFR-mutated cancers.
4. Mechanism of resistance: Some cancer cells may develop resistance to 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline over time. Further research could explore the mechanisms of resistance and potential strategies for overcoming it.
5. Other potential therapeutic targets: 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to inhibit other receptors in addition to EGFR, such as HER2 and HER4. Further research could explore the potential of 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline as a therapeutic agent for cancers that overexpress these receptors.

合成方法

5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline can be synthesized through a multi-step process involving the reaction of 2-fluoroaniline with various reagents. One common method involves the reaction of 2-fluoroaniline with dimethylformamide dimethyl acetal, followed by reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and 2,7-dimethylpyrazolo[1,5-c]quinazoline.

科学研究应用

5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, 5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.

属性

分子式

C18H16FN3

分子量

293.3 g/mol

IUPAC 名称

5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C18H16FN3/c1-11-6-5-8-14-16-10-12(2)21-22(16)18(20-17(11)14)13-7-3-4-9-15(13)19/h3-10,18,21H,1-2H3

InChI 键

SWEWRMCCETWZEZ-UHFFFAOYSA-N

手性 SMILES

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=CC=CC=C4F)C

SMILES

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=CC=CC=C4F)C

规范 SMILES

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=CC=CC=C4F)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。